Corticosterone sulfate

Catalog No.
S575412
CAS No.
1105-02-8
M.F
C21H30O7S
M. Wt
426.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Corticosterone sulfate

CAS Number

1105-02-8

Product Name

Corticosterone sulfate

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate

Molecular Formula

C21H30O7S

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C21H30O7S/c1-20-8-7-13(22)9-12(20)3-4-14-15-5-6-16(18(24)11-28-29(25,26)27)21(15,2)10-17(23)19(14)20/h9,14-17,19,23H,3-8,10-11H2,1-2H3,(H,25,26,27)/t14-,15-,16+,17-,19+,20-,21-/m0/s1

InChI Key

DWEMVKUDQCSHGT-HJTSIMOOSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C)O

Synonyms

corticosterone sulfate, corticosterone sulfate, monosodium salt, (11beta)-isomer

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COS(=O)(=O)O)C)O

Description

The exact mass of the compound Corticosterone sulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids - 11-Hydroxycorticosteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Corticosterone sulfate is a sulfated derivative of corticosterone, a steroid hormone produced in the adrenal cortex. This compound is classified within the broader category of sulfated steroids, which are characterized by the presence of a sulfate group attached to the steroid skeleton. Corticosterone itself plays a crucial role in regulating various physiological processes, including metabolism, immune response, and stress adaptation. The sulfate modification enhances its solubility and alters its biological activity compared to its parent compound, corticosterone.

Typical for steroid sulfates, including:

  • Oxidation: Corticosterone sulfate can be oxidized to form cortisone sulfate, which has different biological properties and activities.
  • Hydrolysis: Under certain conditions, corticosterone sulfate may undergo hydrolysis, releasing the sulfate group and regenerating corticosterone.
  • Conjugation: It can also participate in further conjugation reactions with other biomolecules, affecting its pharmacokinetics and biological effects.

Corticosterone sulfate is synthesized through a process known as sulfation. The primary method involves:

  • Starting Material: Corticosterone is used as the starting material.
  • Sulfation Reaction: The hydroxyl group at position 21 of corticosterone reacts with sulfuric acid or a sulfating agent (like chlorosulfonic acid) under controlled conditions to form corticosterone sulfate.
  • Purification: The product is then purified using techniques such as chromatography to isolate corticosterone sulfate from unreacted starting materials and by-products.

Corticosterone sulfate has several applications in research and clinical settings:

  • Biomarker Studies: It serves as a biomarker for assessing adrenal function and stress responses in various clinical conditions.
  • Pharmacological Research: Investigations into its role in disease mechanisms, particularly in cancer biology and metabolic disorders.
  • Therapeutic Potential: Research is ongoing into its potential therapeutic uses based on its biological activities.

Research into the interactions of corticosterone sulfate with other compounds has revealed insights into its biological roles:

  • Hormonal Interactions: Studies show that corticosterone sulfate can modulate the effects of other hormones like cortisol and aldosterone .
  • Receptor Binding: It may bind to glucocorticoid receptors, influencing gene expression related to stress responses and metabolism.
  • Impact on Drug Metabolism: Its presence can affect the metabolism of drugs processed by liver enzymes due to its influence on enzymatic activity.

Corticosterone sulfate shares similarities with several other steroid sulfates and glucocorticoids. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
CortisolGlucocorticoidMajor stress hormone; involved in glucose metabolism; not sulfated.
Cortisol 21-sulfateSulfated SteroidSulfate at position 21; alters solubility and biological activity compared to cortisol .
Dehydroepiandrosterone sulfateAndrogen precursorPrecursor to testosterone; plays a role in sexual development; different hormonal pathways.
AldosteroneMineralocorticoidRegulates sodium and potassium balance; distinct from glucocorticoids like corticosterone.
Pregnenolone sulfatePrecursor SteroidPrecursor for various steroid hormones; unique due to its role as a precursor rather than an active hormone.

Corticosterone sulfate's unique feature lies in its dual role as both a glucocorticoid derivative and a sulfated compound, which enhances its solubility and alters its interaction with biological systems compared to non-sulfated counterparts.

XLogP3

1.6

Wikipedia

11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate

Dates

Modify: 2023-07-17

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